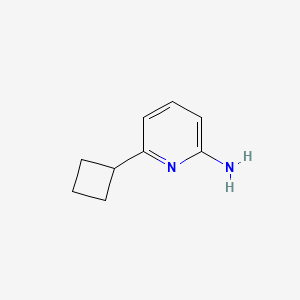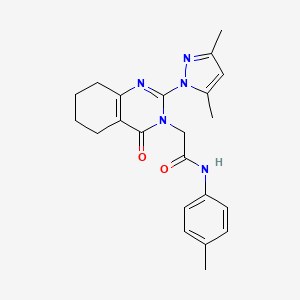![molecular formula C9H13N3O B2876581 N,N-Dimethyl-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-amine CAS No. 2320817-10-3](/img/structure/B2876581.png)
N,N-Dimethyl-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-amine, also known as DMPPDA, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. DMPPDA is a potent and selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
Mechanism of Action
N,N-Dimethyl-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-amine is a potent and selective inhibitor of PKC. PKC is a family of serine/threonine kinases that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. PKC is activated by the binding of diacylglycerol (DAG) and calcium ions. N,N-Dimethyl-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-amine inhibits PKC by binding to the DAG-binding site on PKC, which prevents the binding of DAG and the activation of PKC.
Biochemical and Physiological Effects:
N,N-Dimethyl-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-amine has been shown to have various biochemical and physiological effects. N,N-Dimethyl-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-amine has been shown to inhibit the growth of cancer cells in vitro and in vivo. N,N-Dimethyl-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-amine has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is essential for tumor growth. N,N-Dimethyl-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-amine has been shown to protect against myocardial ischemia-reperfusion injury, which is a common complication of coronary artery bypass surgery. N,N-Dimethyl-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-amine has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
N,N-Dimethyl-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-amine has several advantages and limitations for lab experiments. N,N-Dimethyl-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-amine is a potent and selective inhibitor of PKC, which makes it an ideal tool to study the role of PKC in various cellular processes. N,N-Dimethyl-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-amine is also relatively stable and can be stored for extended periods without degradation. However, N,N-Dimethyl-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-amine has poor water solubility, which can limit its use in certain experiments. N,N-Dimethyl-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-amine also has a relatively short half-life in vivo, which can limit its use in animal studies.
Future Directions
There are several future directions for the study of N,N-Dimethyl-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-amine. One area of future research is the development of more water-soluble analogs of N,N-Dimethyl-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-amine. Another area of future research is the optimization of the synthesis method to improve the yield and purity of N,N-Dimethyl-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-amine. Another area of future research is the development of new applications for N,N-Dimethyl-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-amine, such as the treatment of other diseases that are associated with PKC dysregulation. Finally, the development of new PKC inhibitors that are more potent and selective than N,N-Dimethyl-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-amine is another area of future research.
Synthesis Methods
N,N-Dimethyl-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-amine can be synthesized through a multi-step process, starting from commercially available starting materials. The first step involves the reaction of 2-amino-4,5-dimethylpyridine with ethyl acetoacetate to form 3-ethyl-4,5-dimethylpyridazine-6-one. The second step involves the reaction of the pyridazine-6-one with ethyl chloroacetate to form 3-ethyl-4,5-dimethylpyridazine-6-carboxylate. The third step involves the reaction of the pyridazine-6-carboxylate with hydrazine hydrate to form 3-amino-4,5-dimethylpyridazine-6-carboxamide. The final step involves the reaction of the pyridazine-6-carboxamide with 2,3-dihydrofuran to form N,N-Dimethyl-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-amine.
Scientific Research Applications
N,N-Dimethyl-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-amine has been used extensively in scientific research as a tool to study the role of PKC in various cellular processes. PKC is a family of serine/threonine kinases that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. N,N-Dimethyl-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-amine is a potent and selective inhibitor of PKC, which makes it an ideal tool to study the role of PKC in various cellular processes. N,N-Dimethyl-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-amine has been used to study the role of PKC in cancer, cardiovascular disease, and neurological disorders.
properties
IUPAC Name |
N,N-dimethyl-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-12(2)9-5-7-6-13-4-3-8(7)10-11-9/h5H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEAOIKCDHJDFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C2CCOCC2=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2876501.png)


![2,3,4-trifluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2876506.png)
![2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2876507.png)
![N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2876509.png)




![6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2876518.png)

![N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2876521.png)